

Pharmacokinetics of Doxepin and Desmethyldoxepin

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Compound Focus: (E)-Desmethyldoxepin

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The following table summarizes the key pharmacokinetic (PK) parameters for doxepin and its active metabolite, desmethyldoxepin (nordoxepin).

Parameter	Doxepin	Desmethyldoxepin (Nordoxepin)	Notes & References
Formation	Parent Drug	Active metabolite via hepatic N-demethylation; primarily by CYP2C19 [1] [2].	Minor pathways involve CYP1A2, CYP2C9, CYP3A4 [3].
Pharmacologic Activity	Antidepressant, antihistamine	Potent inhibitor of norepinephrine reuptake; less potent antihistamine/anticholinergic activity [2].	Contributes to overall therapeutic and toxic effects [4].
Protein Binding	~76% - 80% [1] [5]	~76% [1]	High protein binding; haemodialysis is not effective in overdose [5].
Apparent Volume of	~20 L/kg [1] or 11,930 L [3]	Information not fully specified in search results.	Large V_d indicates extensive distribution into tissues [6].

Parameter	Doxepin	Desmethyldoxepin (Nordoxepin)	Notes & References
Distribution (V_d/F)			Modeled as a function of body weight [7].
Clearance (CL/F)	Mean total apparent plasma clearance: 0.93 L/hr/kg [1]	Information not fully specified in search results.	Modeled as a function of age and inhibited by CYP450 inhibitors [7].
Elimination Half-Life	8-24 hours (mean ~15-17 hrs) [3] [1] [5]	28-31 hours (mean ~31 hrs) [3] [5] [8]	Longer half-life of the metabolite is clinically significant for accumulation and withdrawal.
Primary Route of Elimination	Urine (as glucuronide conjugates; <3% as unchanged drug) [3] [1]	Urine [3]	Renal impairment requires cautious use, though no specific dose adjustment guidelines are provided [3].

Analytical Methods for Quantification

The table below summarizes a highly sensitive and selective LC-MS/MS method for the simultaneous determination of doxepin and nordoxepin in human plasma, suitable for bioequivalence and therapeutic drug monitoring (TDM) studies [4].

Method Aspect	Specification
Technique	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Matrix	Human Plasma
Sample Volume	500 μ L

Method Aspect	Specification
Extraction Method	Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether
Chromatographic Column	Hypurity C8 (100 mm × 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile-Methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v)
Flow Rate	1.2 mL/min
Detection Mode	Positive Ionization, Multiple Reaction Monitoring (MRM)
MRM Transitions (m/z)	Doxepin: 280.1 → 107.0 ; Nordoxepin: 266.0 → 107.0
Internal Standards (IS)	Propranolol and Desipramine
Linear Dynamic Range	Doxepin: 15.0–3900 pg/mL; Nordoxepin: 5.00–1300 pg/mL
Precision (% CV)	Intra- and inter-batch precision ≤ 8.3% for both analytes

This method's high sensitivity (low pg/mL range) and rigorous validation make it appropriate for detailed pharmacokinetic studies [4].

Metabolic Pathways and Pharmacogenomics

Doxepin is a racemic mixture of Z-(cis) and E-(trans) isomers in an approximate 15:85 ratio [2] [6]. The metabolism is stereoselective, which has implications for its activity and drug interactions. The following diagram illustrates the primary metabolic pathways.

- **Therapeutic Drug Monitoring (TDM):** Due to the wide inter-individual variability in pharmacokinetics and the narrow therapeutic index of TCAs, TDM is recommended to optimize efficacy and minimize toxicity [4]. The long half-life of nordoxepin means steady-state levels require several days to achieve.
- **Population Pharmacokinetics:** A population PK analysis found that **age** significantly influences clearance (CL/F), and **body weight** influences the volume of distribution (V/F) [7] [10]. This suggests these factors should be considered for individualized dosing regimens, particularly in elderly populations [3].
- **Dose-Dependent Effects:** Doxepin's receptor affinity is dose-dependent. Low doses (3-6 mg) selectively block histamine H1 receptors for insomnia, while higher doses (75-300 mg) for depression involve serotonin and norepinephrine reuptake inhibition, with a higher incidence of anticholinergic and antiadrenergic side effects [3] [2].

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